molecular formula C14H19NO3S B1437602 1-(Mesitylsulfonyl)piperidin-4-one CAS No. 1018581-09-3

1-(Mesitylsulfonyl)piperidin-4-one

Cat. No.: B1437602
CAS No.: 1018581-09-3
M. Wt: 281.37 g/mol
InChI Key: QJETYOAYDFXNCK-UHFFFAOYSA-N
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Description

1-(Mesitylsulfonyl)piperidin-4-one is an organic compound with the molecular formula C14H19NO3S. This compound is characterized by a piperidinone core substituted with a mesitylsulfonyl group. It is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Mesitylsulfonyl)piperidin-4-one typically involves the reaction of piperidin-4-one with mesitylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(Mesitylsulfonyl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

1-(Mesitylsulfonyl)piperidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of pharmaceuticals and other fine chemicals

Comparison with Similar Compounds

  • 1-(Methylsulfonyl)piperidin-4-one
  • 4-Piperidinone, 1-[(2,4,6-trimethylphenyl)sulfonyl]-

Comparison: 1-(Mesitylsulfonyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-10-8-11(2)14(12(3)9-10)19(17,18)15-6-4-13(16)5-7-15/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJETYOAYDFXNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(=O)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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